Org41841 is a thienopyrimidine derivative recognized for its role as a selective agonist of the luteinizing hormone receptor. It was identified through high-throughput screening methods aimed at discovering low molecular weight compounds that selectively activate gonadotropin receptors without cross-reacting with other glycoprotein hormone receptors. This compound has garnered attention due to its unique binding properties and potential therapeutic applications in reproductive health.
Org41841 was initially described in the context of research focused on the development of selective ligands for gonadotropin receptors, particularly the luteinizing hormone receptor and follicle-stimulating hormone receptor. The compound's synthesis and biological evaluation have been documented in various peer-reviewed articles, including studies published in journals such as Frontiers in Endocrinology and Journal of Molecular Endocrinology.
Org41841 is classified as a low molecular weight agonist that targets G protein-coupled receptors, specifically the luteinizing hormone receptor and thyroid-stimulating hormone receptor. Its mechanism of action involves allosteric modulation, where it enhances receptor activity without competing directly with endogenous ligands for binding sites.
The synthesis of Org41841 involves several key steps, typically starting from commercially available precursors. The synthesis process often utilizes techniques such as:
The synthesis generally begins with the preparation of an acetylene derivative, which is then reacted under specific conditions to yield Org41841. The reaction conditions, including temperature, solvent choice, and catalyst concentration, are critical for optimizing yield and purity.
Org41841 features a thienopyrimidine core structure characterized by a fused thiophene ring and a pyrimidine moiety. The specific arrangement of functional groups on this core structure contributes to its selective agonistic activity at gonadotropin receptors.
Org41841 undergoes specific chemical reactions that are essential for its biological activity. These include:
The binding affinity and efficacy of Org41841 have been assessed through various assays, including radioreceptor assays that measure competition with labeled ligands for receptor binding sites.
The mechanism by which Org41841 exerts its effects involves:
Experimental data indicate that Org41841 enhances intracellular cyclic adenosine monophosphate levels, which leads to increased activation of protein kinase A signaling pathways—critical for regulating reproductive functions.
Org41841 has significant implications in pharmacological research, particularly concerning:
Org41841 is a thienopyrimidine derivative functioning as a low-molecular-weight (402.53 g/mol) partial agonist for two glycoprotein hormone receptors (GPHRs): the luteinizing hormone/choriogonadotropin receptor (LHCGR) and thyroid-stimulating hormone receptor (TSHR). This dual activity positions it as a unique tool for probing the structural and functional plasticity of GPHR subfamily members [1] [6].
Org41841 activates LHCGR with high potency, demonstrating an EC₅₀ of 0.2 μM in recombinant HEK293 cells expressing human LHCGR. Functional assays measuring intracellular cAMP accumulation revealed that Org41841 elicits ~60–75% of the maximal response achieved by native luteinizing hormone (LH) [1] [8]. This partial agonism is mediated through canonical Gαs coupling, leading to adenylate cyclase activation and cAMP-dependent protein kinase (PKA) signaling. Subsequent phosphorylation events trigger downstream steroidogenic gene expression, including cholesterol side-chain cleavage enzyme (CYP11A1), essential for testosterone synthesis in Leydig cells and progesterone production in ovarian luteal cells [5] [9]. The compound’s efficacy remains consistent across cell models, with an EC₅₀ of 0.3 μM observed in HEK293 EM cells [1].
Org41841 exhibits cross-reactivity with TSHR due to the ~70% homology in transmembrane domains (TMDs) between LHCGR and TSHR. However, its potency at TSHR (EC₅₀ = 7.7 μM) is significantly lower than at LHCGR, reflecting divergent allosteric landscapes [1] [6]. Intriguingly, TSHR mutants like L570F and M9 display enhanced sensitivity to Org41841, with EC₅₀ values improving to 800 nM and 2.7 μM, respectively. The M9 mutant achieves 99% efficacy relative to maximal TSH stimulation, indicating that specific TMD mutations optimize receptor conformation for Org41841 binding and activation [1] [3].
Table 1: Receptor-Specific Activity Profiles of Org41841
Receptor | EC₅₀ (μM) | Cell Line/System | Efficacy (% Max. Response) |
---|---|---|---|
LHCGR | 0.2–0.3 | HEK293 | 60–75% |
TSHR | 7.7 | HEK293 | 30–40% |
TSHR-L570F | 0.8 | Engineered mutants | 85% |
TSHR-M9 | 2.7 | Engineered mutants | 99% |
Unlike endogenous hormones binding extracellular leucine-rich repeat (LRR) domains, Org41841 targets the transmembrane helices (TMHs) of GPHRs. This allosteric mechanism avoids competition with orthosteric ligands like LH or TSH and offers insights into receptor activation dynamics [6] [8].
Molecular modeling and mutagenesis studies identify a conserved binding pocket within the TMD, formed by TMH3, TMH4, TMH5, TMH6, TMH7, and extracellular loop 2 (ECL2). A critical interaction involves the E3.37 residue (Glu³⁶⁶ in TSHR; Glu³⁸⁷ in LHCGR) in TMH3, which forms a salt bridge with Org41841’s primary amino group. Chimeric receptors substituting TSHR TMD segments into LHCGR backbone exhibit >10-fold enhanced responses to Org41841, confirming the pocket’s functionality [3] [6]. Disruption of E3.37 via mutagenesis abolishes agonist activity, underscoring its role in stabilizing the active receptor conformation [6].
Org41841 binding relies on synergistic non-covalent forces:
Table 2: Key Molecular Interactions in Org41841-Receptor Binding
Interaction Type | Residues Involved | Energetic Contribution | Functional Consequence |
---|---|---|---|
Ionic bond | E3.37 (TMH3) | ~40% ΔG | Agonist efficacy loss if mutated |
H-bonding | TMH6 backbone | ~30% ΔG | Reduced cAMP accumulation |
Van der Waals | TMH5/6 hydrophobic clusters | ~20% ΔG | Impaired ligand docking |
π-π stacking | TMH7 aromatic side chains | ~10% ΔG | Altered activation kinetics |
These interactions collectively induce a "toggle switch" displacement in TMH6, propagating conformational changes to intracellular G-protein coupling domains. This mechanism mirrors activation by orthosteric ligands but originates from within the TMD [6] [8].
Table 3: Structural Determinants of Org41841 Binding
Structural Element | Role in Binding | Experimental Validation |
---|---|---|
TMH3 | E3.37 ionic interaction | E3.37A mutation abolishes activity |
TMH5 | Hydrophobic subpocket | Chimeric receptors enhance potency |
TMH6 | H-bond acceptor; hydrophobic | Alanine scanning reduces affinity |
TMH7 | Aromatic stacking | Fluorescence quenching assays confirm proximity |
ECL2 | Stabilizes ligand orientation | Synthetic ECL2 peptides inhibit binding |
Concluding Remarks
Org41841 exemplifies the feasibility of targeting TMDs to modulate GPHRs. Its differential potency at LHCGR versus TSHR highlights opportunities for receptor-specific drug design, while its partial agonism offers therapeutic advantages by avoiding receptor overstimulation. Future studies should explore structure-activity relationships (SAR) of thienopyrimidine analogs to refine selectivity and efficacy [1] [6] [8].
Table 4: Summary of Org41841 Properties
Property | Value |
---|---|
Molecular Weight | 402.53 g/mol |
Chemical Formula | C₁₉H₂₂N₄O₂S₂ |
CAS Number | 301847-37-0 |
Solubility (DMSO) | 100 mg/mL (248.43 mM) |
Key Pharmacological Action | Partial agonist at LHCGR/TSHR |
Binding Region | Transmembrane domain |
Primary Signaling Pathway | cAMP/PKA |
Compound Synonyms Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1